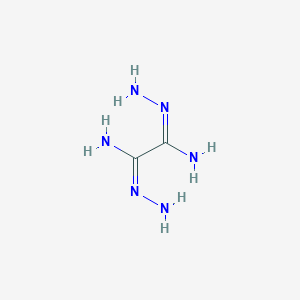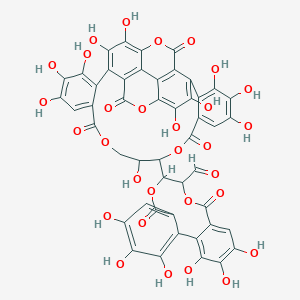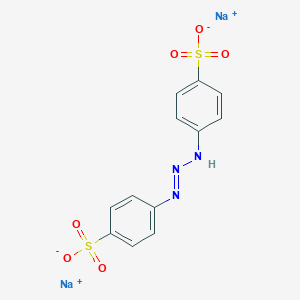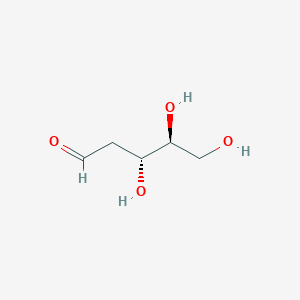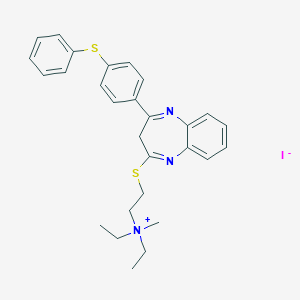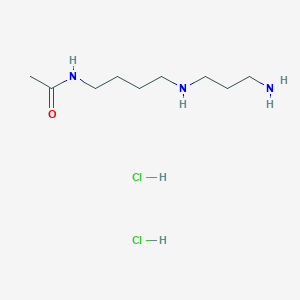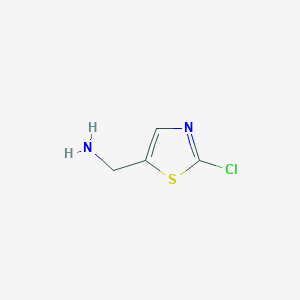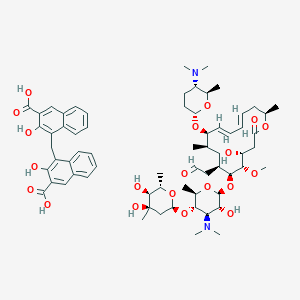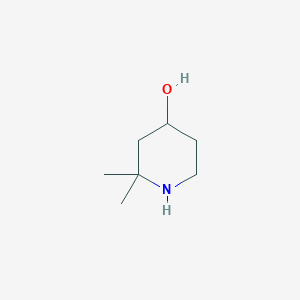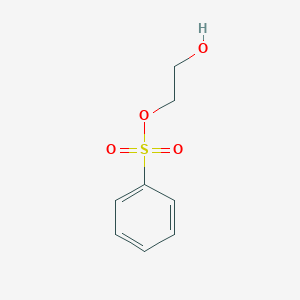
2-Hydroxyethyl benzenesulfonate
Descripción general
Descripción
Synthesis Analysis
The synthesis of hydroxy-substituted alkyl benzenesulfonates, including 2-Hydroxyethyl benzenesulfonate, has been explored through various methods. A notable approach involves the ortho-acylation of benzenesulfonamide leading to the formation of hemiaminal, which upon in situ reduction yields 2-hydroxyalkyl benzenesulfonamide, a key pharmacophoric element for designing drug-like scaffolds (Singh et al., 2007).
Molecular Structure Analysis
The molecular structure of 2-Hydroxyethyl benzenesulfonate and its derivatives has been characterized using X-ray crystallography, revealing details about their molecular geometry. For example, the study of 3,3′-Di-tert-butyl-2′-hydroxy-5,5′,6,6′-tetramethylbiphenyl-2-yl benzenesulfonate highlighted the presence of an intramolecular O—H⋯O hydrogen bond (Chen, Lin, & Ko, 2009).
Chemical Reactions and Properties
The photocatalytic degradation of benzenesulfonate derivatives on colloidal titanium dioxide has been investigated, showing that the initial step involves hydroxylation to produce hydroxy- and dihydroxybenzenesulfonates, with subsequent desulfonation increasing acidity (Szabó-Bárdos et al., 2011).
Physical Properties Analysis
Studies on hydroxyl-substituted alkyl benzenesulfonates, including molecular dynamics simulations, have provided insights into their interfacial properties, liquid density profile, and surfactant aggregate structure at the water/vapor and water/decane interfaces, revealing the impact of surfactant coverage on molecular orientation and hydrogen bond formation (Sun, Xiao, & Liu, 2011).
Chemical Properties Analysis
The chemical properties of 2-Hydroxyethyl benzenesulfonate have been studied in terms of its reactivity and potential applications in synthesis. For instance, the rearrangement of oxiran-2-ylmethyl benzenesulfonates to form 2-(phenoxymethyl)oxirane derivatives demonstrates the compound's versatility and the unexpected cleavage of C-S bonds under certain conditions (Shen et al., 2017).
Aplicaciones Científicas De Investigación
Summary of the Application
“2-Hydroxyethyl benzenesulfonate” is used in the production of high-energy batteries. Specifically, it is proposed as a negative electrode protective layer in the production of lithium metal batteries .
Methods of Application
The compound is part of a polymeric protective layer, referred to as PHS, which contains soft poly (2-hydroxyethyl acrylate) and poly(sodium p-styrene sulfonate). This improves electrode flexibility, connection with the Cu current collector, and transport of Li ions .
Results or Outcomes
The application of this compound in battery production has shown promising results. Electrochemical measurements of Li | |PHS-coated-Cu coin cells demonstrate an average Coulombic efficiency of 99.46% at 1 mA/cm2, 6 mAh/cm2, and 25 °C .
2. Drug Delivery
Summary of the Application
“2-Hydroxyethyl benzenesulfonate” is used in the synthesis of pH-sensitive nanogels for drug and gene delivery .
Methods of Application
The compound is used in the synthesis of biofunctional nanogels based on copolymers of poly (N-2-hydroxyethyl acrylamide) and acrylic acid (AA). The nanogels are synthesized using an inverse-microemulsion free-radical polymerization method .
Results or Outcomes
The nanogels exhibit both superlow fouling ability to resist nonspecific protein adsorption and ultrastability to keep their hydrodynamic sizes unchanged in 100% human blood plasma for 30 days in vitro .
3. Textile Dyeing
Summary of the Application
“2-Hydroxyethyl benzenesulfonate” is used in the synthesis of polymer-encapsulated pigments for textile dyeing . These pigments show promise for use in textile inks .
Methods of Application
The compound is used in the synthesis of polymer-encapsulated pigments by emulsion polymerization with aqueous dispersions of the pigments (C.I. pigment red 112, C.I. pigment blue 15:3, or C.I. pigment yellow 155), monomers (2-hydroxyethyl acrylate, 4-methylstyrene, alpha-methylstyrene, styrene, or butyl acrylate), and an initiator (potassium persulfate or azobisisobutyronitrile) .
Results or Outcomes
The polymer-encapsulated pigments had particle sizes of less than 200 nm and excellent ratings for dry rubbing fastness, washing fastness, and handling .
4. Forward Osmosis Process
Summary of the Application
“2-Hydroxyethyl benzenesulfonate” is used in the synthesis of phosphonium-based ionic liquids (ILs) which are used as draw solutes for forward osmosis (FO), focusing on their thermoresponsive properties, conductivities, and osmotic pressures .
Methods of Application
The compound is used in the synthesis of a series of phosphonium-based ionic liquids (ILs) based on benzenesulfonate derivatives via anion exchange with tetrabutylphosphonium bromide .
Results or Outcomes
The aqueous solutions of these ILs have lower critical solution temperatures (LCSTs) of approximately 41, 25, and 21 °C, respectively, enabling their easy recovery using waste heat . When tested for its FO performance, the water and reverse solute fluxes were found to be approximately 9.29 LMH and 1.37 gMH, respectively, in the active layer facing the draw solution (AL-DS) mode and 4.64 LMH and 0.37 gMH, respectively, in the active layer facing the feed solution (AL-FS) mode .
Safety And Hazards
Propiedades
IUPAC Name |
2-hydroxyethyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFRCYIYQLHUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl benzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




